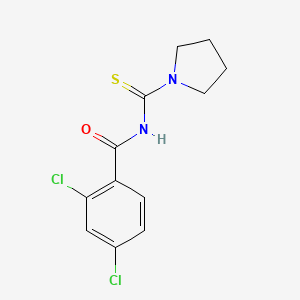

![molecular formula C14H19N3O2 B5517958 (3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5517958.png)

(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including structures similar to "(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid," often involves Lewis acid catalyzed reactions, cyclocondensation, and various organic synthesis methods. Lewis acid catalyzed reactions of arylvinylidenecyclopropanes with ethyl (arylimino)acetates produce pyrrolidine and tetrahydroquinoline derivatives in moderate to good yields depending on electronic nature and aromatic groups involved (Lu & Shi, 2007). Additionally, cyclodehydration of amino-substituted pyrimidines has led to the synthesis of various mesoionic compounds, showcasing the diverse synthetic routes available for similar structures (Edstrom et al., 1994).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of cyclopropyl and pyrrolidine rings. The detailed molecular geometry can be elucidated using X-ray crystallography or other spectroscopic methods, providing insights into the bond lengths, angles, and overall three-dimensional configuration, which are critical for understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

The chemical reactions involving "(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid" and its analogs can include acylation, nitrile anion cyclization, and other reactions typical for pyrrolidine and cyclopropyl containing compounds. For example, nitrile anion cyclization has been employed for the efficient synthesis of pyrrolidine derivatives, which is a pivotal reaction in the construction of various organic compounds with high enantioselectivity and yield (Chung et al., 2005).

Scientific Research Applications

Antibacterial Applications

Compounds structurally related to "(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid" have been studied for their antibacterial properties. For instance, a series of fluoronaphthyridines with cycloalkylamino groups, including cyclopropyl, demonstrated significant in vitro and in vivo antibacterial activities. The presence of a cyclopropyl group, similar to the core structure of the compound , was found to enhance the antibacterial efficacy of these molecules (Bouzard et al., 1992). Moreover, certain quinolone derivatives with a cyclopropyl moiety have shown promising antibacterial activities against a range of gram-positive and gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa (Miyamoto et al., 1990).

Synthetic Applications in Medicinal Chemistry

The structural motif of cyclopropylpyrrolidine carboxylic acid is a key feature in various synthetic routes aimed at producing novel pharmaceutical compounds. For example, the synthesis of alpha-cyclopropyl-beta-homoprolines, which share a similar cyclopropyl and pyrrolidine framework, involves 1,3-dipolar cycloadditions and has been explored for the generation of cyclic beta-amino acids with potential pharmaceutical applications (Cordero et al., 2009). Additionally, the synthesis of thienopyridinones, including cyclopropyl derivatives, has been investigated for their antibacterial properties, further underscoring the utility of this structural class in drug development (El-Abadelah et al., 1998).

Chemical and Biological Diversity

The cyclopropylpyrrolidine carboxylic acid framework is also present in a broader chemical and biological context, as seen in studies exploring tetramic acid compounds from marine-derived microorganisms. These compounds, which include a variety of structures with the pyrrolidine-2,4-dione core, exhibit a wide range of biological activities, highlighting the potential of such structures in biologically active compounds (Jiang et al., 2020).

properties

IUPAC Name |

(3S,4S)-4-cyclopropyl-1-[(2-methylpyrimidin-5-yl)methyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-9-15-4-10(5-16-9)6-17-7-12(11-2-3-11)13(8-17)14(18)19/h4-5,11-13H,2-3,6-8H2,1H3,(H,18,19)/t12-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJXFZNZIIGCDR-QWHCGFSZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)CN2CC(C(C2)C(=O)O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=N1)CN2C[C@H]([C@@H](C2)C(=O)O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

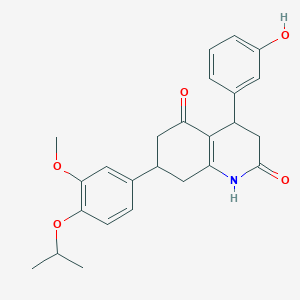

![2-(2-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5517894.png)

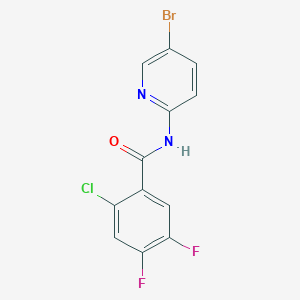

![2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5517902.png)

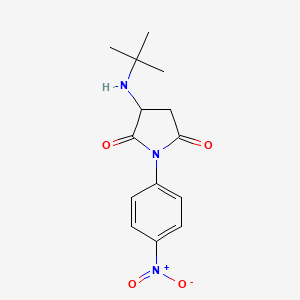

![3-[2-(dimethylamino)ethyl]-8-(4-pyrrolidin-1-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517911.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5517918.png)

![8-[2,5-dimethoxy-4-(methylthio)benzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517926.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5517930.png)

![8-{[6-(dimethylamino)pyridin-3-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517949.png)

![1-butyl-8-nitrochromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5517952.png)

![methyl [3-allyl-2-(benzoylhydrazono)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B5517978.png)

![6-ethyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5517980.png)